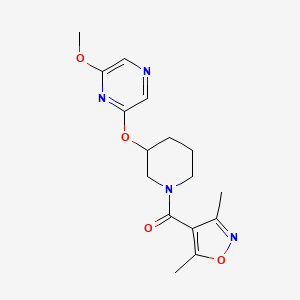

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Descripción

BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-10-15(11(2)24-19-10)16(21)20-6-4-5-12(9-20)23-14-8-17-7-13(18-14)22-3/h7-8,12H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPKHMIBSPOEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, also known by its CAS number 2034501-65-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 332.36 g/mol. The structure includes a dimethylisoxazole moiety and a methoxypyrazinyl ether, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O4 |

| Molecular Weight | 332.36 g/mol |

| CAS Number | 2034501-65-8 |

| IUPAC Name | (3,5-dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone |

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and analgesic properties. The presence of the isoxazole and pyrazine rings enhances its ability to interact with specific receptors or enzymes in biological systems.

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings often possess antimicrobial properties. A study highlighted that derivatives similar to (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone showed significant inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents.

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its analgesic effects using models such as the hot plate test. Initial findings indicate that it may reduce pain perception through modulation of pain pathways, possibly involving opioid receptors . The mechanism appears to be linked to the activation of μ-opioid receptors, which are critical in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone:

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Pain Management : In a controlled trial using animal models, the compound demonstrated significant analgesic effects comparable to standard opioid treatments but with a reduced side effect profile. The effective dose (ED50) was reported at 0.54 mg/kg .

- In Vivo Imaging : Another study explored the use of related compounds as PET ligands for imaging fatty acid amide hydrolase (FAAH) in vivo, highlighting their potential in neuroimaging and neurological disorder research .

Q & A

Q. What are the optimal synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 3,5-dimethylisoxazole derivative with a substituted piperidine intermediate. Key steps include:

- Nucleophilic substitution at the piperidine oxygen using a 6-methoxypyrazin-2-yl leaving group.

- Schotten-Baumann acylation to form the methanone bridge.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/EtOH mixtures) .

Critical parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents. For example, excess acyl chloride improves methanone bridge formation but may require careful quenching .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

The isoxazole and pyrazine moieties are sensitive to hydrolysis under acidic/basic conditions. Stability assays should include:

- pH titration (1–14) with UV-Vis monitoring (λ~270 nm for isoxazole).

- Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., methoxypyrazine degradation above 150°C).

- Biological buffer compatibility (e.g., PBS, Tris-HCl) for in vitro studies .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry of the piperidin-1-yl and methoxypyrazine groups. Key signals: δ 2.3 ppm (isoxazole CH), δ 4.1 ppm (piperidine OCH) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment.

- X-ray crystallography : Resolves stereoelectronic effects in the methanone bridge .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for enzymatic inhibition?

- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase targets (e.g., PI3Kγ). The isoxazole ring often occupies hydrophobic pockets, while the methoxypyrazine group hydrogen-bonds with catalytic residues .

- MD simulations : Assess conformational flexibility of the piperidine ring under physiological conditions (CHARMM force field) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values may arise from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).

- Solubility effects : Use co-solvents (DMSO ≤ 0.1%) or lipid-based carriers for in vivo assays .

- Target promiscuity : Perform counter-screening against related enzymes (e.g., PDEs vs. kinases) .

Q. How can regioselective functionalization of the methoxypyrazine ring expand pharmacological utility?

- Directed C-H activation : Pd-catalyzed coupling at the pyrazine C5 position introduces aryl/heteroaryl groups.

- Demethylation : BBr selectively removes the methoxy group, enabling subsequent sulfonation or glycosylation .

Methodological Guidance Table

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.